4,4'-(1,10-phenanthroline-2,9-diyl)dibenzaldehyde
CAS No.: 120085-99-6
Cat. No.: VC8030310
Molecular Formula: C26H16N2O2
Molecular Weight: 388.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 120085-99-6 |
---|---|
Molecular Formula | C26H16N2O2 |
Molecular Weight | 388.4 g/mol |
IUPAC Name | 4-[9-(4-formylphenyl)-1,10-phenanthrolin-2-yl]benzaldehyde |
Standard InChI | InChI=1S/C26H16N2O2/c29-15-17-1-5-19(6-2-17)23-13-11-21-9-10-22-12-14-24(28-26(22)25(21)27-23)20-7-3-18(16-30)4-8-20/h1-16H |
Standard InChI Key | UGTIDCSATIABNJ-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C3=C1C=CC(=N3)C4=CC=C(C=C4)C=O)N=C(C=C2)C5=CC=C(C=C5)C=O |
Canonical SMILES | C1=CC2=C(C3=C1C=CC(=N3)C4=CC=C(C=C4)C=O)N=C(C=C2)C5=CC=C(C=C5)C=O |
Introduction
4,4'-(1,10-Phenanthroline-2,9-diyl)dibenzaldehyde is an organic compound with the molecular formula and a molecular weight of 388.42 g/mol. This compound is a derivative of phenanthroline, a heterocyclic aromatic compound known for its strong chelating properties with metal ions. Its unique structure, featuring two aldehyde groups attached to a phenanthroline backbone, makes it a versatile molecule in materials science, coordination chemistry, and polymerization processes.
Synthetic Routes
The synthesis of 4,4'-(1,10-phenanthroline-2,9-diyl)dibenzaldehyde typically involves the condensation of 1,10-phenanthroline-2,9-dicarbaldehyde with benzaldehyde derivatives under acidic conditions. A common catalyst used is p-toluenesulfonic acid to facilitate the reaction.
Industrial Production
Large-scale production employs continuous flow reactors for enhanced efficiency. Controlled temperature and pressure conditions are critical for maximizing yield and product purity.
Reactivity
The aldehyde groups in this compound are highly reactive, enabling it to undergo:
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Oxidation: Conversion to carboxylic acids using agents like potassium permanganate.
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Reduction: Formation of alcohols using sodium borohydride or lithium aluminum hydride.
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Substitution: Electrophilic substitution reactions with reagents like bromine or nitric acid.
Reaction Products
Reaction Type | Reagents | Products |
---|---|---|
Oxidation | Potassium permanganate | 4,4'-(1,10-phenanthroline-2,9-diyl)dibenzoic acid |
Reduction | Sodium borohydride | 4,4'-(1,10-phenanthroline-2,9-diyl)dibenzyl alcohol |
Substitution | Bromine | Brominated derivatives |
Materials Science
The compound is widely used in the fabrication of covalent organic frameworks (COFs). It participates in interfacial self-polymerization processes to form highly crystalline two-dimensional imine-linked COF films with tunable thickness.
Coordination Chemistry
Due to its phenanthroline core, the compound forms stable coordination complexes with transition metals such as copper and iron. These complexes find applications in catalysis and sensor development.
Biological Research
Although not extensively studied for direct biological activity, derivatives of phenanthroline-based compounds have shown potential in medicinal chemistry for their ability to interact with biological macromolecules.
Storage and Handling
Proper storage is essential to maintain the stability of the compound:
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Store at -20°C for short-term use or -80°C for long-term preservation.
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Avoid repeated freezing and thawing cycles.
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Heat gently (e.g., to 37°C) and use an ultrasonic bath to dissolve stubborn residues.
Comparison with Similar Compounds
Compound | Functional Groups | Applications |
---|---|---|
4,4'-(1,10-Phenanthroline-2,9-diyl)dianiline | Amine groups | Precursor for polymer synthesis |
4,4'-(1,10-Phenanthroline-2,9-diyl)diphenol | Phenol groups | Antioxidant properties |
4,4'-(1,10-Phenanthroline-2,9-diyl)dibenzaldehyde | Aldehyde groups | COF formation; coordination chemistry |
The dual aldehyde functionality of this compound makes it particularly versatile compared to its analogs.
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